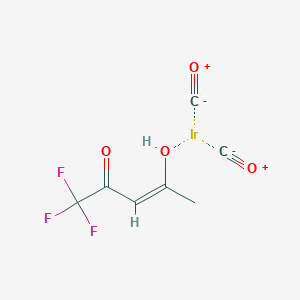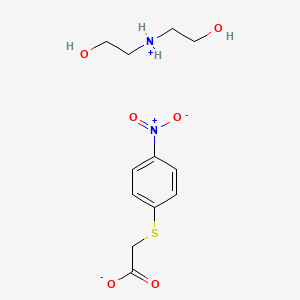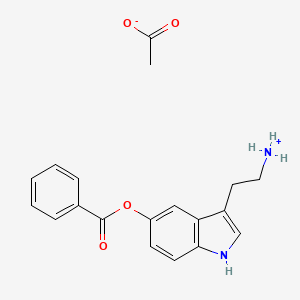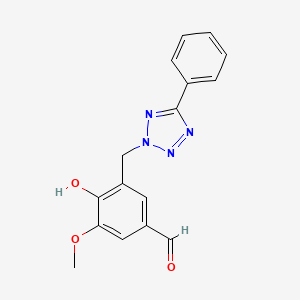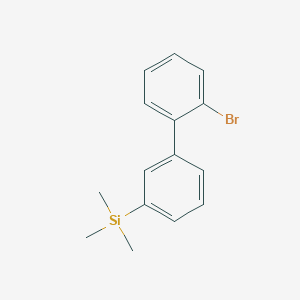
2-Bromo-3'-(trimethylsilyl)-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3’-(trimethylsilyl)-biphenyl is an organosilicon compound that features a biphenyl structure with a bromine atom at the 2-position and a trimethylsilyl group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position . The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of 2-Bromo-3’-(trimethylsilyl)-biphenyl may involve large-scale bromination and silylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’-(trimethylsilyl)-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the biphenyl core.
Silylation and Desilylation: The trimethylsilyl group can be introduced or removed under specific conditions, allowing for further functionalization of the biphenyl structure.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Silylation: Trimethylsilyl chloride (TMSCl) with a base such as triethylamine.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a suitable solvent.
Major Products
Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used in the reaction.
Oxidation Products: Biphenyl derivatives with altered oxidation states.
Desilylation Products: Biphenyl derivatives without the trimethylsilyl group.
Scientific Research Applications
2-Bromo-3’-(trimethylsilyl)-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3’-(trimethylsilyl)-biphenyl in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group, facilitating various transformations. The bromine atom can undergo nucleophilic substitution, while the trimethylsilyl group can be removed or transferred to other molecules . These reactions often involve transition metal catalysts, such as palladium, which facilitate the formation and breaking of chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(trimethylsilyl)pyridine: Similar structure with a pyridine ring instead of a biphenyl core.
2-Bromo-3,3,3-trifluoropropene: Contains a trifluoropropene group instead of a trimethylsilyl group.
2-Bromo-3-methoxypyridine: Features a methoxy group instead of a trimethylsilyl group.
Uniqueness
2-Bromo-3’-(trimethylsilyl)-biphenyl is unique due to its combination of a bromine atom and a trimethylsilyl group on a biphenyl structure. This combination allows for versatile chemical reactivity and the potential for various functionalizations, making it a valuable compound in synthetic chemistry and material science .
Properties
Molecular Formula |
C15H17BrSi |
|---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
[3-(2-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)13-8-6-7-12(11-13)14-9-4-5-10-15(14)16/h4-11H,1-3H3 |
InChI Key |
YHAOPZNNEPOLGH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



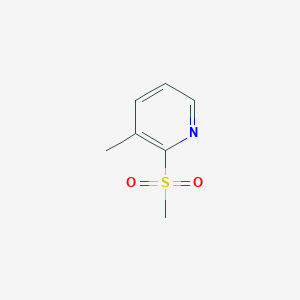
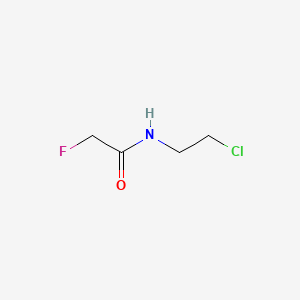
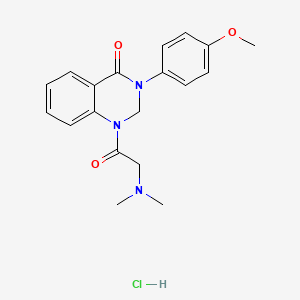

![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)


![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
